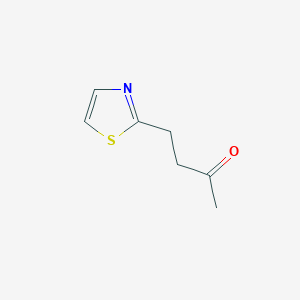

4-(1,3-Thiazol-2-yl)butan-2-one

Description

4-(1,3-Thiazol-2-yl)butan-2-one is a heterocyclic organic compound featuring a thiazole ring (a five-membered ring containing sulfur and nitrogen) attached to the 4-position of a butan-2-one backbone. This structure combines the electron-rich thiazole moiety with the ketone functional group, conferring unique physicochemical properties. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects .

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6(9)2-3-7-8-4-5-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUSJWJPIGVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-yl)butan-2-one typically involves the reaction of thiazole derivatives with butanone precursors. One common method is the Claisen-Schmidt condensation, where thiazole aldehydes react with butanone under basic conditions to form the desired product . This reaction often requires a catalyst such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 4-(1,3-Thiazol-2-yl)butan-2-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents like methanol or ethanol can facilitate the reaction, and purification steps such as recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated reagents, base catalysts like sodium hydroxide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(1,3-Thiazol-2-yl)butan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-yl)butan-2-one involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 4-(1,3-Thiazol-2-yl)butan-2-one, differing in substituents, backbone modifications, or biological activities:

Key Comparisons

Backbone and Substituent Effects 4-(1,3-Thiazol-2-yl)butan-2-one vs. 4-(4-Hydroxyphenyl)butan-2-one: Both share the butan-2-one backbone, but the thiazole substituent in the former may enhance electronic interactions (via sulfur/nitrogen) compared to the hydroxyphenyl group. This difference likely alters solubility and reactivity. The hydroxyphenyl derivative is regulated for fragrance use , whereas thiazole-containing compounds are more commonly associated with bioactive roles . Thiazole vs. Triazole Hybrids: The compound from incorporates a triazole ring, introducing additional hydrogen-bonding sites (N–H groups) that could enhance binding to biological targets, such as enzymes in anticancer pathways .

Biological Activity COX/LOX Inhibition: Thiazole derivatives like 6a and 6b () demonstrate COX-1/COX-2 inhibition, with IC50 values in the micromolar range. The acetamide group in 6a contributes to non-selective inhibition, while phenolic groups in 6b enhance COX-2 selectivity . The ketone group in 4-(1,3-Thiazol-2-yl)butan-2-one may similarly interact with enzyme active sites, though experimental data are needed.

Physicochemical Properties

- Melting Points :

2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a relatively high melting point (139.5–140°C) due to hydrogen bonding via the carboxylic acid group . The target compound’s ketone group would likely reduce intermolecular interactions, resulting in a lower melting point (predicted).

Applications

- Fragrance vs. Pharmaceuticals : 4-(4-Hydroxyphenyl)butan-2-one is used in fragrances but restricted due to safety concerns . Thiazole derivatives, however, are predominantly explored for therapeutic applications, such as anticancer () or anti-inflammatory agents ().

Biological Activity

4-(1,3-Thiazol-2-yl)butan-2-one is an organic compound characterized by its thiazole ring and ketone functional group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of 4-(1,3-Thiazol-2-yl)butan-2-one, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(1,3-Thiazol-2-yl)butan-2-one is C₇H₉N₁OS. The compound features a thiazole ring, which contributes significantly to its biological activity by enabling interactions with various biomolecules.

Enzyme Inhibition

Research indicates that thiazole derivatives, including 4-(1,3-Thiazol-2-yl)butan-2-one, can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in metabolic flux and cellular function. For instance, studies have shown that this compound can affect enzyme activity related to metabolic processes, suggesting potential applications in treating metabolic disorders.

Cellular Effects

The compound influences cellular processes such as proliferation and apoptosis. It has been observed to activate or inhibit specific signaling pathways that regulate cell growth and differentiation. For example, thiazole derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells through mechanisms involving reactive intermediates.

Antimicrobial Activity

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. 4-(1,3-Thiazol-2-yl)butan-2-one has shown promise as an antimicrobial agent due to its ability to disrupt cellular processes in microbes.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds structurally similar to 4-(1,3-Thiazol-2-yl)butan-2-one have been shown to significantly decrease the viability of cancer cell lines such as Caco-2 and A549 . The presence of the thiazole ring is critical for enhancing anticancer activity by affecting cell cycle regulation and apoptosis pathways.

Study on Anticancer Properties

In a study evaluating various thiazole derivatives, it was found that modifications on the thiazole ring could enhance anticancer activity against specific cell lines. For instance, certain substitutions resulted in a significant decrease in cell viability (39.8% for Caco-2 cells compared to untreated controls) . These findings underscore the importance of structural variations in optimizing therapeutic efficacy.

Interaction with Biomolecules

4-(1,3-Thiazol-2-yl)butan-2-one interacts with several biomolecules, influencing various biochemical pathways. This compound's ability to bind with enzymes suggests that it may serve as a scaffold for developing new therapeutic agents targeting specific diseases .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Cell Line/Model | Effect |

|---|---|---|---|

| Antimicrobial | Disruption of microbial cellular processes | Various | Inhibition of growth |

| Anticancer | Induction of apoptosis | Caco-2, A549 | Decreased viability |

| Enzyme Inhibition | Inhibition of metabolic enzymes | Biochemical assays | Altered metabolic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.